

Navigating the Solubility Landscape of Methyl-D3 Methanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Methyl-D3 methanesulfonate

Cat. No.: B1429543

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl-D3 methanesulfonate**. Given the limited direct data on the deuterated form, this document focuses on the well-characterized non-deuterated analogue, Methyl Methanesulfonate (MMS), and discusses the potential implications of isotopic labeling on its solubility. This guide offers valuable insights for handling this compound in various laboratory and development settings.

Core Topic: Solubility of Methyl-D3 Methanesulfonate in Organic Solvents

Understanding the solubility of **Methyl-D3 methanesulfonate** is critical for its application in research and pharmaceutical development, impacting everything from reaction kinetics to formulation. While specific quantitative solubility data for **Methyl-D3 methanesulfonate** in a wide array of organic solvents is not readily available in published literature, extensive information exists for its non-deuterated counterpart, Methyl Methanesulfonate (MMS). This data provides a strong foundational understanding for researchers.

The Influence of Deuteration on Solubility

The substitution of protium (^1H) with deuterium (^2H) in a molecule can subtly influence its physicochemical properties, including solubility. These "isotope effects" arise from the greater mass of deuterium, which can lead to shorter and stronger covalent bonds and altered

vibrational energies. Consequently, deuterated compounds may exhibit slight differences in polarity, hydrogen bonding capability, and van der Waals interactions compared to their non-deuterated analogues. While generally minor, these differences can be significant in specific solvent systems and should be a consideration in experimental design.

Quantitative and Qualitative Solubility Data for Methyl Methanesulfonate (MMS)

The following table summarizes the available solubility data for Methyl Methanesulfonate (MMS), the non-deuterated form of the target compound. This information serves as a valuable proxy for understanding the solubility behavior of **Methyl-D3 methanesulfonate**.

Solvent	Solubility	Temperature	Source
Water	200 g/L	20 °C	[1]
Water	≥ 100 mg/mL	23 °C (73 °F)	[2][3]
Alcohols	Good miscibility	Not Specified	[2]
Acetone	Good miscibility	Not Specified	[2]
Dimethylformamide (DMF)	Soluble	Not Specified	[4]
Propylene Glycol	Soluble	Not Specified	[4]
Dimethyl Sulfoxide (DMSO)	Slightly soluble	Not Specified	
Nonpolar Solvents	Slightly soluble	Not Specified	[3][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for **Methyl-D3 methanesulfonate** in specific organic solvents, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the saturation solubility of **Methyl-D3 methanesulfonate** in a given organic solvent at a specified temperature.

Materials:

- **Methyl-D3 methanesulfonate**
- Selected organic solvent(s) of high purity
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, or ^1H -NMR)
- Syringe filters (chemically compatible with the solvent)

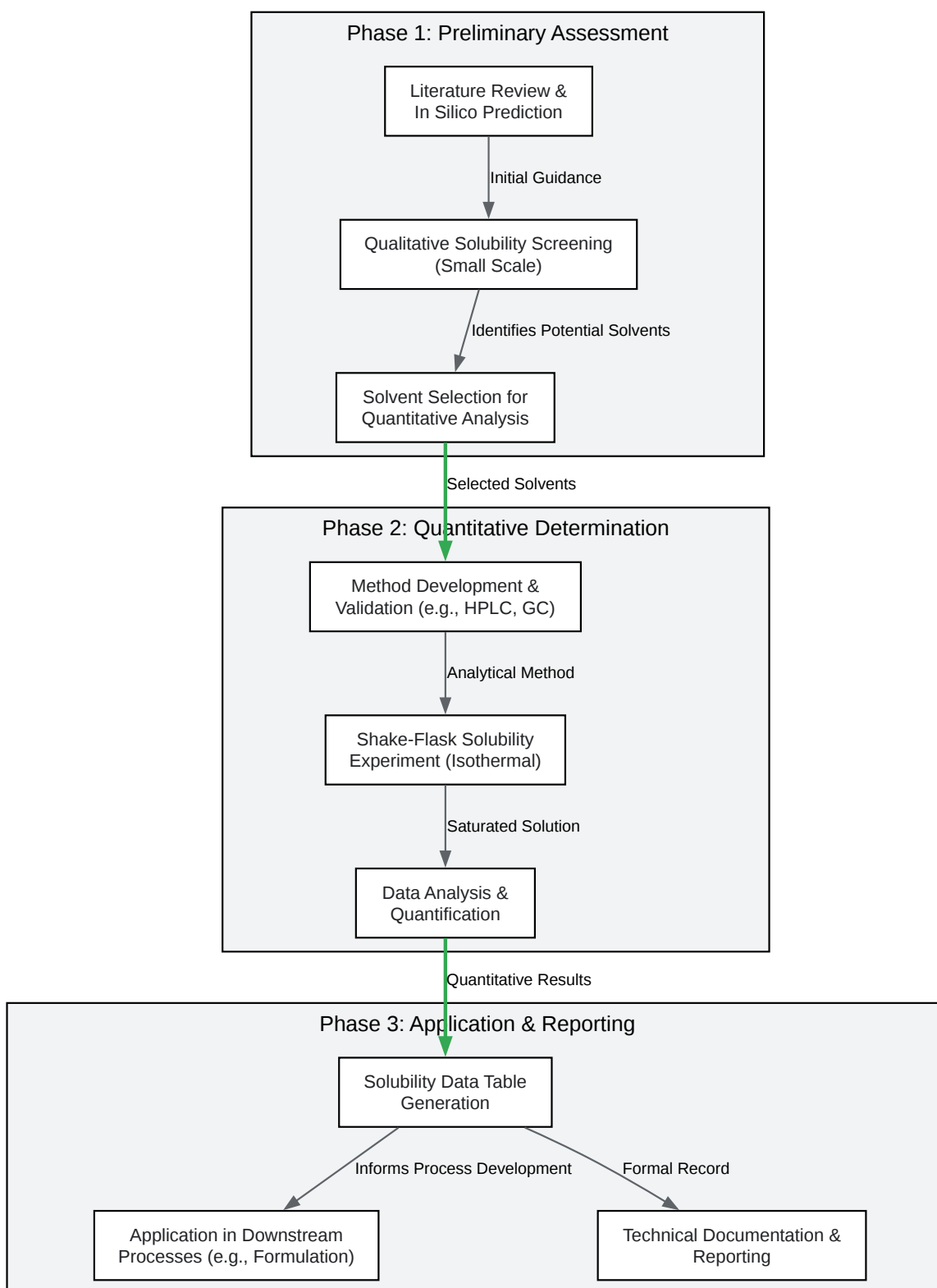
Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **Methyl-D3 methanesulfonate** to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
- **Phase Separation:** After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the same temperature to facilitate phase separation.
- **Sample Collection:** Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
- **Filtration:** Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic particles.

- Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of **Methyl-D3 methanesulfonate**.
- Calculation: Calculate the solubility of **Methyl-D3 methanesulfonate** in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **Methyl-D3 methanesulfonate** in a research and development context.



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Solubility Assessment Workflow

This comprehensive guide provides researchers and drug development professionals with a foundational understanding of the solubility of **Methyl-D3 methanesulfonate**. By leveraging the data from its non-deuterated analogue and employing rigorous experimental protocols, scientists can effectively work with this compound in their research and development endeavors.

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